molecular formula C23H30N4O B4257019 (1R,2R)-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol

(1R,2R)-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol

Cat. No.: B4257019
M. Wt: 378.5 g/mol
InChI Key: PUGVQPRMESZTQC-YADHBBJMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound rel-(2R,3R)-3-[4-(4-pyridinylmethyl)-1-piperazinyl]-2,3-dihydrospiro[indene-1,4’-piperidin]-2-ol bis(trifluoroacetate) (salt) is a complex organic molecule that features a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-(2R,3R)-3-[4-(4-pyridinylmethyl)-1-piperazinyl]-2,3-dihydrospiro[indene-1,4’-piperidin]-2-ol bis(trifluoroacetate) (salt) involves multiple steps. The key steps include the formation of the spirocyclic core and the introduction of the pyridinylmethyl and piperazinyl groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring purity and yield, and implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like phenyliodine (III) bis(trifluoroacetate), reducing agents, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding spirocyclic systems and their behavior in various chemical reactions.

Biology

In biological research, the compound is investigated for its potential interactions with biological molecules. Its structure suggests it could interact with proteins and enzymes, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for developing new medications, particularly in the field of neuropharmacology.

Industry

In the industrial sector, the compound could be used in the development of new materials or as a precursor for more complex molecules used in various applications.

Mechanism of Action

The mechanism of action of rel-(2R,3R)-3-[4-(4-pyridinylmethyl)-1-piperazinyl]-2,3-dihydrospiro[indene-1,4’-piperidin]-2-ol bis(trifluoroacetate) (salt) involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, potentially inhibiting or modifying their activity. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • N,N′-bis(4-pyridylmethyl)piperazine
  • 1-(4-pyridinylmethyl)piperazine bis(trifluoroacetate)

Uniqueness

The uniqueness of rel-(2R,3R)-3-[4-(4-pyridinylmethyl)-1-piperazinyl]-2,3-dihydrospiro[indene-1,4’-piperidin]-2-ol bis(trifluoroacetate) (salt) lies in its spirocyclic structure and the specific arrangement of functional groups.

Properties

IUPAC Name

(1R,2R)-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O/c28-22-21(19-3-1-2-4-20(19)23(22)7-11-25-12-8-23)27-15-13-26(14-16-27)17-18-5-9-24-10-6-18/h1-6,9-10,21-22,25,28H,7-8,11-17H2/t21-,22+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUGVQPRMESZTQC-YADHBBJMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C(C(C3=CC=CC=C23)N4CCN(CC4)CC5=CC=NC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNCCC12[C@H]([C@@H](C3=CC=CC=C23)N4CCN(CC4)CC5=CC=NC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,2R)-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol
Reactant of Route 2
Reactant of Route 2
(1R,2R)-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol
Reactant of Route 3
(1R,2R)-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol
Reactant of Route 4
(1R,2R)-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol
Reactant of Route 5
(1R,2R)-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol
Reactant of Route 6
(1R,2R)-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.